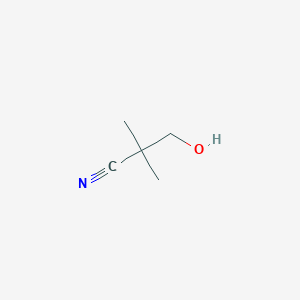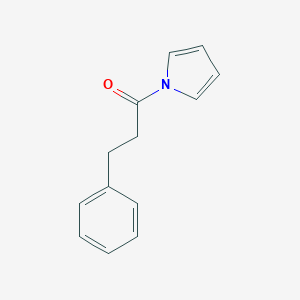
3-Hydroxy-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethylpropanenitrile is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is a colorless or white to yellow liquid or solid .
Synthesis Analysis
The synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile involves the reaction of ethyl 2-cyano-2-methylpropionate with sodium borohydride in a mixture of tetrahydrofuran and water .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2,2-dimethylpropanenitrile is represented by the InChI code: 1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 .Physical And Chemical Properties Analysis
3-Hydroxy-2,2-dimethylpropanenitrile has a boiling point of 86-87 °C (Press: 18 Torr) and a density of 0.971±0.06 g/cm3 (Predicted) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Anti-Tumor Activities
- Synthesis in Metal Complexes : Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, similar in structure to 3-Hydroxy-2,2-dimethylpropanenitrile, were synthesized and reacted with various metal ions. These complexes showed promising anti-tumor activities against human colorectal carcinoma cells without affecting normal cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).
Chemical Synthesis and Properties
- Optimized Synthesis Techniques : Research has been conducted on the synthesis of 3-hydroxy-2,2-dimethylpropanoic acid, closely related to 3-Hydroxy-2,2-dimethylpropanenitrile, by optimizing reaction conditions (Jiang Nan-zhe, 2004).
- Structural Analysis of Dimers : Studies on the structure and stereochemistry of dimers of compounds similar to 3-Hydroxy-2,2-dimethylpropanenitrile have provided insights into their chemical behavior in solution (E. Santoro & M. Chiavarini, 1978).
- Application in Dipolar Cycloaddition Reactions : Research has explored the use of (α-oxyallyl)silanes in dipolar cycloaddition reactions with 2,2-dimethylpropanenitrile oxide, demonstrating its utility in asymmetric synthesis (D. Curran & S. Gothe, 1988).
Biotransformation and Catalysis
- Enantioselective Biotransformations : Biotransformations of cyclopropanecarbonitriles, structurally related to 3-Hydroxy-2,2-dimethylpropanenitrile, have been utilized for highly enantioselective synthesis of acids and amides, showcasing its application in producing optically pure compounds (Meining Wang & Guo-Qiang Feng, 2003).
Molecular and Structural Studies
- Theoretical Study on Intramolecular Bonds : An ab initio study of molecules including 3-hydroxy-propanenitrile showed significant findings on intramolecular hydrogen bonds and anomeric interactions (B. Fernández, S. Vázquez, & M. A. Ríos, 1992).
- Investigations in Enantioselective Reactions : Organocatalytic approaches have been developed for the enantioselective synthesis of 3-hydroxyoxindole derivatives, which are structurally related to 3-Hydroxy-2,2-dimethylpropanenitrile (T. Bui, N. Candeias, & C. Barbas, 2010).
Miscellaneous Applications
- Role in Ionization and Isomerization Studies : The study of ionization and isomerization of alkyl nitriles, including 2,2-dimethylpropanenitrile, has offered insights into molecular orbital calculations and spectroscopy (P. Mayer et al., 2010).
Safety And Hazards
The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-hydroxy-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXFHHXOVMQARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543119 | |
| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethylpropanenitrile | |
CAS RN |
19295-57-9 | |
| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)







